molecular formula C7H8N2O3 B12292075 4-(Hydrazonomethyl)benzene-1,2,3-triol

4-(Hydrazonomethyl)benzene-1,2,3-triol

Cat. No.: B12292075
M. Wt: 168.15 g/mol
InChI Key: VJJXVIBSJRUQQX-YCRREMRBSA-N
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Description

This compound is characterized by the presence of a hydrazonomethyl group attached to a benzene ring substituted with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazonomethyl)benzene-1,2,3-triol typically involves the reaction of benzaldehyde derivatives with hydrazine or its derivatives. One common method includes the condensation reaction between 2,3,4-trihydroxybenzaldehyde and hydrazine hydrate under controlled conditions . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazonomethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of alkylated or acylated products.

Scientific Research Applications

4-(Hydrazonomethyl)benzene-1,2,3-triol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydrazonomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This structural feature allows for specific interactions with biological targets and the formation of unique derivatives with diverse applications.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-[(E)-hydrazinylidenemethyl]benzene-1,2,3-triol

InChI

InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2/b9-3+

InChI Key

VJJXVIBSJRUQQX-YCRREMRBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/N)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1C=NN)O)O)O

Origin of Product

United States

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